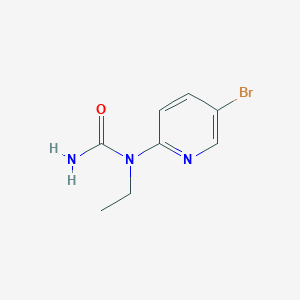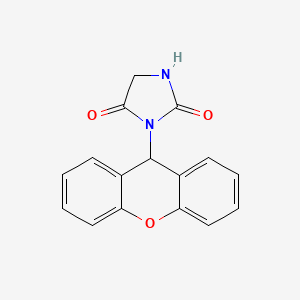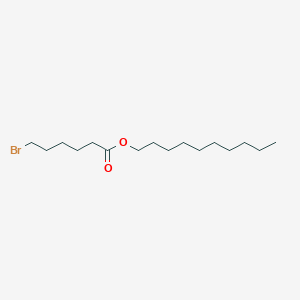
Decyl 6-bromohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl 6-bromohexanoate is an organic compound with the molecular formula C16H31BrO2. It is an ester derived from decanol and 6-bromohexanoic acid. This compound is typically a colorless to pale yellow liquid and is known for its characteristic ester-like odor. It is used in various chemical syntheses and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Decyl 6-bromohexanoate can be synthesized through the esterification reaction between decanol and 6-bromohexanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Reaction:
Decanol+6-Bromohexanoic acidH2SO4Decyl 6-bromohexanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Decyl 6-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to decanol and 6-bromohexanoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Various substituted hexanoates depending on the nucleophile used.
Hydrolysis: Decanol and 6-bromohexanoic acid.
Reduction: Decyl alcohol and 6-bromohexanol.
科学的研究の応用
Decyl 6-bromohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of decyl 6-bromohexanoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release decanol and 6-bromohexanoic acid, which can then participate in various metabolic pathways. The bromine atom in the compound also makes it a useful intermediate for further chemical modifications.
類似化合物との比較
Decyl 6-bromohexanoate can be compared with other similar compounds such as:
Hexyl 6-bromohexanoate: Similar ester but with a shorter alkyl chain, leading to different physical properties and reactivity.
Decyl 6-chlorohexanoate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Decyl 6-bromoheptanoate: Similar ester but with a longer alkyl chain, influencing its solubility and boiling point.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity patterns, making it a valuable intermediate in organic synthesis and industrial applications.
特性
分子式 |
C16H31BrO2 |
|---|---|
分子量 |
335.32 g/mol |
IUPAC名 |
decyl 6-bromohexanoate |
InChI |
InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-12-15-19-16(18)13-10-9-11-14-17/h2-15H2,1H3 |
InChIキー |
SXERZYSIDOBYEU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)CCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


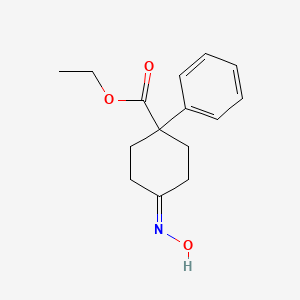
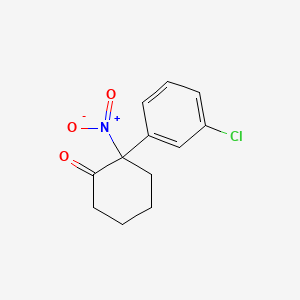

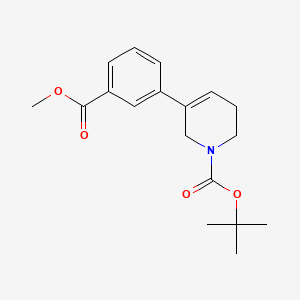
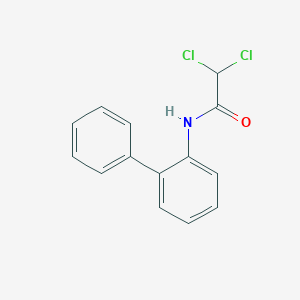

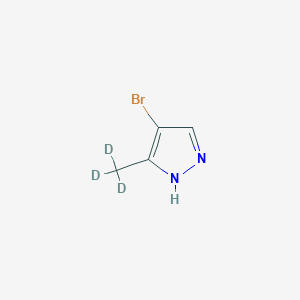
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
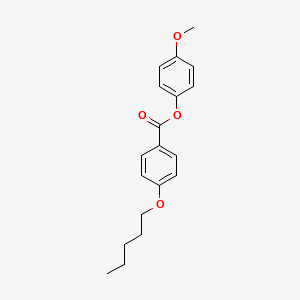
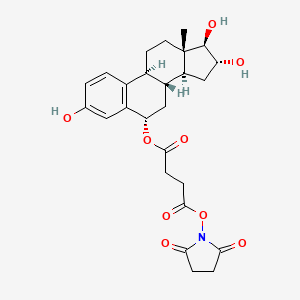
methanone](/img/structure/B14013331.png)
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
